molecular formula C15H15IO B183471 1-(3-Iodopropyl)-3-phenoxybenzene CAS No. 157126-72-2

1-(3-Iodopropyl)-3-phenoxybenzene

Cat. No. B183471
CAS RN: 157126-72-2
M. Wt: 338.18 g/mol
InChI Key: BEPDABJXYZNSAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

A convenient and efficient four-step synthesis of 1-(3-iodopropyl)-3-phenoxy benzene can be achieved by 3-phenoxybenzaldehyde and malonic acid in the presence of piperidine and pyridine .


Chemical Reactions Analysis

While specific chemical reactions involving 1-(3-Iodopropyl)-3-phenoxybenzene are not detailed, related compounds have been studied. For instance, (3-iodopropyl)trimethoxysilane has been used in the synthesis of molecularly imprinted polymer nanoparticles .

Scientific Research Applications

Synthesis of Phosphonosulfonates

1-(3-Iodopropyl)-3-phenoxybenzene: is a key intermediate in the synthesis of phosphonosulfonates, which are compounds with potential applications in medicinal chemistry . The compound’s ability to undergo various chemical reactions makes it valuable for constructing complex molecules that could serve as pharmaceutical agents.

Azo Dye Derivatives

The compound is utilized in the synthesis of azo dye derivatives incorporating heterocyclic scaffolds . These derivatives have significant pharmacological applications, including anti-fungal, anti-tuberculosis, anti-viral, and anti-inflammatory properties. The versatility in modifying the azo dye scaffold allows for the tuning of biological activity.

Molecular Imprinting Technology

In materials science, 1-(3-Iodopropyl)-3-phenoxybenzene is used in molecular imprinting technology to create highly specific siloxane-based nanomaterials . These materials have applications in detection, separation, and catalysis, and can be tailored for drug delivery and nanomedicine due to their biocompatibility.

Environmental Science Applications

The compound’s derivatives are explored for their role in stimuli-responsive poly(ionic liquid)s, which have a broad range of structural and functional properties . These materials are being developed for environmental applications, such as CO2 capture and conversion, due to their sorptive nature.

Analytical Chemistry

In analytical chemistry, 1-(3-Iodopropyl)-3-phenoxybenzene is part of the synthesis of advanced hybrid nanomaterials used for the separation or detection of chemical compounds or macromolecules . Its role in creating materials with predetermined specificity is crucial for analytical methods.

Biochemistry and Pharmacology

The compound is involved in the synthesis of key intermediates for drugs and biochemical agents. Its iodine component is particularly useful in bioconjugation reactions, which are essential for creating targeted therapies and diagnostic agents .

Mechanism of Action

Target of Action

Similar compounds like “(3-iodopropyl)trimethoxysilane” are used to organically modify mesoporous silica support

Mode of Action

It’s worth noting that similar compounds are used in the synthesis of heavy atom-concentrated organically modified silica nanoparticles . This suggests that “1-(3-Iodopropyl)-3-phenoxybenzene” might interact with its targets in a similar manner, leading to changes at the molecular level.

Biochemical Pathways

Given its potential role in the synthesis of organically modified silica nanoparticles , it might be involved in pathways related to nanoparticle synthesis and modification

Result of Action

Based on the potential use of similar compounds in the synthesis of organically modified silica nanoparticles , it can be inferred that “1-(3-Iodopropyl)-3-phenoxybenzene” might have a role in nanoparticle synthesis and modification at the molecular level.

properties

IUPAC Name

1-(3-iodopropyl)-3-phenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15IO/c16-11-5-7-13-6-4-10-15(12-13)17-14-8-2-1-3-9-14/h1-4,6,8-10,12H,5,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPDABJXYZNSAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Iodopropyl)-3-phenoxybenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Iodopropyl)-3-phenoxybenzene
Reactant of Route 2
Reactant of Route 2
1-(3-Iodopropyl)-3-phenoxybenzene
Reactant of Route 3
Reactant of Route 3
1-(3-Iodopropyl)-3-phenoxybenzene
Reactant of Route 4
Reactant of Route 4
1-(3-Iodopropyl)-3-phenoxybenzene
Reactant of Route 5
Reactant of Route 5
1-(3-Iodopropyl)-3-phenoxybenzene
Reactant of Route 6
Reactant of Route 6
1-(3-Iodopropyl)-3-phenoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.